An In-depth Technical Guide to the Synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid
An In-depth Technical Guide to the Synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, also known as N-(2-ethyl-6-methylphenyl)oxamic acid. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The proposed synthesis is a two-step process commencing with the N-acylation of 2-ethyl-6-methylaniline with diethyl oxalate, followed by the saponification of the resulting ethyl oxamate intermediate. This guide delves into the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and discusses critical process parameters, safety considerations, and purification strategies. The information herein is grounded in established principles of organic chemistry and supported by references to analogous transformations described in the scientific literature.
Introduction and Strategic Overview
2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is an N-aryl oxamic acid derivative. N-aryl oxamic acids are recognized scaffolds in medicinal chemistry, exhibiting a range of biological activities. The synthesis of this target molecule can be efficiently approached through a two-step sequence that is both logical and scalable.
The overall strategy involves:
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Formation of an Oxamate Ester: A nucleophilic acyl substitution reaction between the starting aniline, 2-ethyl-6-methylaniline, and diethyl oxalate. This step selectively forms the ethyl N-(2-ethyl-6-methylphenyl)oxamate.
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Hydrolysis to the Carboxylic Acid: Saponification of the ethyl oxamate intermediate to yield the desired 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.
This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and clean conversions reported for these types of reactions.
Caption: Mechanism of N-acylation of 2-ethyl-6-methylaniline.
Step 2: Saponification (Base-Mediated Ester Hydrolysis)
Saponification is the hydrolysis of an ester in the presence of a base, typically a hydroxide such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). [1]This reaction is effectively irreversible because the carboxylate salt formed is deprotonated and thus unreactive towards the alcohol by-product.
The mechanism involves:
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A hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ethyl oxamate intermediate.
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This forms a tetrahedral intermediate.
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The intermediate collapses, expelling an ethoxide ion (EtO⁻).
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The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, yielding the sodium salt of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid and ethanol.
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A final acidification step with a strong acid, such as hydrochloric acid (HCl), is required to protonate the carboxylate and precipitate the final product.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate
Materials:
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2-Ethyl-6-methylaniline
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Diethyl oxalate
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Toluene (or another high-boiling inert solvent)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethyl-6-methylaniline (1.0 equivalent).
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Add diethyl oxalate (1.2 equivalents) and toluene to the flask. The use of a slight excess of diethyl oxalate ensures complete consumption of the aniline.
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Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the solvent and excess diethyl oxalate under reduced pressure using a rotary evaporator.
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The crude product, ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure. A similar compound, Ethyl N-(2,6-Dimethylphenyl)oxamate, is a known chemical entity. [2]
Step 2: Synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid
Materials:
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Crude ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl), concentrated
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Ethanol
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Water
Procedure:
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Dissolve the crude ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate from the previous step in ethanol in a round-bottom flask.
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In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide and add it to the flask (2.0 equivalents).
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Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC). Gentle heating may be required to expedite the reaction.
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
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Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.
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Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.
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The desired product, 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, will precipitate as a solid.
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Collect the solid by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield the final product. Information on the final product is available in chemical databases. [3]
Quantitative Data and Characterization
| Parameter | Step 1: N-Acylation (Expected) | Step 2: Saponification (Expected) | Overall (Expected) |
| Yield | 85-95% | 90-98% | 76-93% |
| Purity | >95% (after purification) | >98% (after precipitation) | >98% |
| Physical Form | Oily liquid or low-melting solid | Crystalline solid | Crystalline solid |
Characterization of the Final Product:
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¹H NMR: Expected signals would include aromatic protons, a quartet and a triplet for the ethyl group, a singlet for the methyl group, a broad singlet for the N-H proton, and a singlet for the carboxylic acid proton.
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¹³C NMR: Expected signals for all unique carbon atoms, including the two carbonyl carbons.
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IR Spectroscopy: Characteristic absorptions for the N-H bond, C=O bonds of the amide and carboxylic acid, and the O-H of the carboxylic acid.
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₃NO₃, MW: 207.23 g/mol ). [3]
Safety and Handling
This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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2-Ethyl-6-methylaniline: Harmful if swallowed or in contact with skin. Handle with care.
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Diethyl Oxalate: Irritant. Avoid contact with eyes and skin.
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Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): Corrosive. Cause severe skin burns and eye damage. [4]Handle with extreme care, and always add acid to water, not the other way around.
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Oxalyl Chloride (Alternative Reagent): If oxalyl chloride were to be used as an alternative to diethyl oxalate for the N-acylation, extreme caution is necessary. It is highly corrosive and reacts violently with water, releasing toxic gases. [5][6]* General Precautions: Ensure all glassware is dry before use, especially when handling water-reactive compounds. All reactions should be conducted with appropriate containment measures in place. [7][8]
Caption: A troubleshooting guide for the synthesis pathway.
Conclusion
The described two-step synthesis pathway, involving N-acylation of 2-ethyl-6-methylaniline with diethyl oxalate followed by saponification, represents a highly effective and logical approach for the preparation of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. The methodology is based on well-established and reliable chemical transformations. By carefully controlling reaction conditions and adhering to safety protocols, this guide provides a solid foundation for the successful synthesis of this valuable compound for research and development purposes.
References
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Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(2-ethyl-6-methylphenyl)-oxalamic acid. PubChem. Retrieved from [Link]
- Farkas, J., & Flegelova, Z. (1971). The reaction of oxalyl chloride with amides. Tetrahedron Letters, 12(17), 1591-1594.
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Organic Syntheses. (n.d.). Procedure for the reaction of carboxylic acids with oxalyl chloride. Retrieved from [Link]
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Ureas of Carboxylic Acids and Isocyanates.
-
Centers for Disease Control and Prevention. (n.d.). Engineering Controls Database - Museums (Acids and Alkalis). Retrieved from [Link]
-
Nagaland Pollution Control Board. (n.d.). THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989. Retrieved from [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2018). A SAFE WAY OF PERFORMING DANGEROUS EXPERIMENTS. III. THE SAFETY BOX. 1. DEMONSTRATING THE REACTIONS OF ALKALI METALS WITH CONC. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). The mechanisms of hydrolysis of alkyl N-alkylthioncarbamate esters at 100 °C. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. PubChemLite - N-(2-ethyl-6-methylphenyl)-oxalamic acid (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. npcb.nagaland.gov.in [npcb.nagaland.gov.in]
- 8. mjcce.org.mk [mjcce.org.mk]
